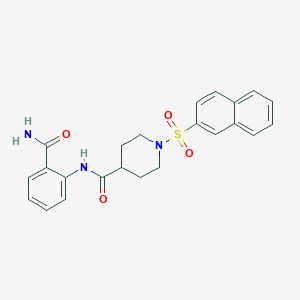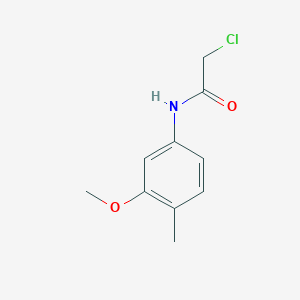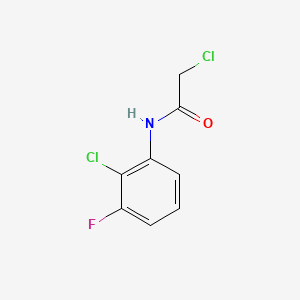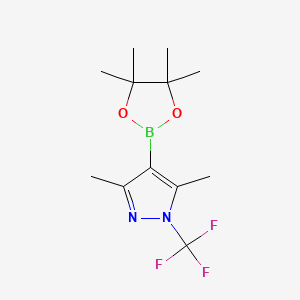
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide, also known as N-(2-phenylcarbamoyl)-4-(naphthalene-2-sulfonyl)piperidine-1-carboxamide, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also inhibits the aggregation of amyloid-beta peptides by binding to the peptide and preventing its aggregation. The hypoglycemic activity of this compound(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide is thought to be due to its ability to increase insulin secretion and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the aggregation of amyloid-beta peptides, and exhibits hypoglycemic activity. Additionally, studies have shown that this compound exhibits anti-inflammatory and antioxidant activity, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its ability to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and exhibit hypoglycemic activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of its potential therapeutic applications for the treatment of other diseases, such as Parkinson's disease and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Métodos De Síntesis
The synthesis of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction of 2-aminobenzamide with piperidine-4-carboxylic acid, followed by the reaction of the resulting compound with naphthalene-2-sulfonyl chloride. The final product is obtained through the purification of the reaction mixture using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to exhibit hypoglycemic activity, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c24-22(27)20-7-3-4-8-21(20)25-23(28)17-11-13-26(14-12-17)31(29,30)19-10-9-16-5-1-2-6-18(16)15-19/h1-10,15,17H,11-14H2,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVETQXNKFPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)


![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
